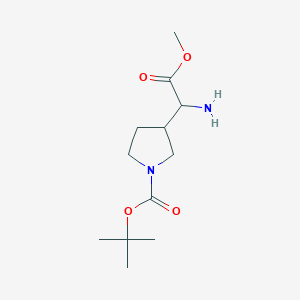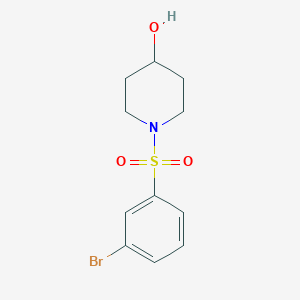
Methyl 2-Amino-2-(3,5-dichlorophenyl)acetate Hydrochloride
Übersicht
Beschreibung
“Methyl 2-Amino-2-(3,5-dichlorophenyl)acetate Hydrochloride” is a chemical compound with the molecular formula C9H10Cl3NO2 . It is used in pharmaceutical testing .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 270.54 . It is stored in an inert atmosphere at 2-8°C . Unfortunately, detailed physical and chemical properties like melting point, boiling point, and density are not available in the retrieved resources.Wissenschaftliche Forschungsanwendungen
Optimized Synthesis Techniques
An optimized synthesis approach for related compounds, focusing on the synthesis of methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride, has been developed. This method highlights the impact of reaction conditions on yield, specifying optimized conditions for high-yield production. The structural characterization of the product was confirmed through FTIR spectrometry, indicating its potential as a precursor for further chemical transformations (Wang Guo-hua, 2008).
Antimicrobial Applications
Research into the synthesis of formazans from Mannich base derivatives and their evaluation as antimicrobial agents shows the potential of compounds related to Methyl 2-Amino-2-(3,5-dichlorophenyl)acetate Hydrochloride in combating bacterial and fungal infections. The study demonstrates moderate antimicrobial activity against several pathogens, indicating the utility of such compounds in developing new antimicrobial agents (P. Sah, Pratibha Bidawat, M. Seth, Chandra Prakash Gharu, 2014).
Antioxidant and Antitumor Activities
Investigations into the antioxidant and antitumor activities of synthesized nitrogen heterocycles demonstrate the potential therapeutic applications of compounds structurally related to this compound. These compounds exhibit promising results in preclinical models, suggesting their role in the development of new treatments for oxidative stress-related diseases and cancer (M. A. El-Moneim, I. M. El‐Deen, W. A. El-Fattah, 2011).
Solvatomorphism Studies
Research on solvatomorphism in compounds structurally related to this compound provides insight into the impact of solvent interactions on the crystalline structure. Such studies are crucial for understanding the physical properties of these compounds, which can influence their storage, stability, and formulation in pharmaceutical applications (J. Gutierrez, R. Eisenberg, Gabrielle Herrensmith, T. Tobin, Tonglei Li, S. Long, 2011).
In Vitro Microbial Studies
Further in vitro studies on new pyrazolyl quinazolin-4(3H) ones synthesized from related compounds demonstrate significant antimicrobial activity. These findings underscore the potential of such compounds in developing novel antimicrobial therapies, offering a promising avenue for addressing drug-resistant infections (N. Patel, G. Barat, 2010).
Safety and Hazards
The safety information available indicates that “Methyl 2-Amino-2-(3,5-dichlorophenyl)acetate Hydrochloride” may cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinsing cautiously with water for several minutes .
Eigenschaften
IUPAC Name |
methyl 2-amino-2-(3,5-dichlorophenyl)acetate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2.ClH/c1-14-9(13)8(12)5-2-6(10)4-7(11)3-5;/h2-4,8H,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJRQDKOSKJDWMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=CC(=C1)Cl)Cl)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(Thiophen-3-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3083091.png)


![Ethanol, 2-[(6-bromo-4-quinazolinyl)ethylamino]-](/img/structure/B3083111.png)
![[4-(Aminomethyl)benzyl]dimethylamine dihydrochloride](/img/structure/B3083121.png)
![4-[4-Chloro-3-(trifluoromethyl)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3083132.png)
![2-Amino-2-[4-(3-pyridyloxy)phenyl]acetic acid](/img/structure/B3083140.png)

![1-[(2-Azidoethoxy)sulfonyl]-4-methylbenzene](/img/structure/B3083158.png)
![4-[4-(Trifluoromethyl)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3083164.png)
![4-[3-(4-piperidinyl)-1H-pyrazol-4-yl]phenyl 3-(trifluoromethyl)benzyl ether](/img/structure/B3083172.png)

![4-[3-(Trifluoromethyl)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3083182.png)
![N-[3-(2-Amino-4-chlorophenoxy)propyl]-N,N-dimethylamine](/img/structure/B3083207.png)